1-Ethyl-3-vinylimidazolium bromide, 98%

Catalog No.
S6647619
CAS No.
34311-88-1
M.F
C7H11BrN2
M. Wt
203.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-vinylimidazolium bromide, 98%

CAS Number

34311-88-1

Product Name

1-Ethyl-3-vinylimidazolium bromide, 98%

IUPAC Name

1-ethenyl-3-ethylimidazol-3-ium;bromide

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

InChI

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1

InChI Key

PREZSYXZLYLHNH-UHFFFAOYSA-M

SMILES

CC[N+]1=CN(C=C1)C=C.[Br-]

Canonical SMILES

CC[N+]1=CN(C=C1)C=C.[Br-]

1-Ethyl-3-vinylimidazolium bromide is an ionic liquid characterized by the molecular formula C7H11BrN2C_7H_{11}BrN_2 and a molecular weight of 203.08g/mol203.08\,g/mol . It appears as a red-brown crystalline powder with a melting point of approximately 99C99^\circ C . This compound is notable for its unique properties, such as high electrical conductivity and viscoelastic behavior, making it suitable for various applications in scientific research and industrial processes .

Solvent for Organic Reactions

EmimBr's unique properties, like high thermal stability, wide liquid range, and tunable polarity, make it a valuable solvent for organic reactions. Studies have shown its effectiveness in various reactions, including:

  • Diene complexation Source: Fisher Scientific:
  • Carbonyl insertion Source: Fisher Scientific:
  • Cycloaddition reactions Source: Fisher Scientific:
  • Reduction and deoxygenation reactions Source: Fisher Scientific:

The ability to tailor EmimBr's properties allows researchers to optimize reaction conditions for specific needs.

Synthesis and Crystallization of Coordination Polymers

EmimBr serves as a reaction medium for synthesizing and crystallizing coordination polymers. These polymers are a class of materials with potential applications in catalysis, sensing, and gas storage. A study demonstrated its use in the synthesis and crystallization of (EMI)[Cd(BTC)], a coordination polymer, highlighting its role in shaping these materials. Source: American Chemical Society:

Other Research Applications

EmimBr's potential extends beyond the areas mentioned above. Research is ongoing to explore its use in:

  • Biomass conversion Source: ScienceDirect:
  • Electrodeposition Source: Royal Society of Chemistry:
  • Separation science Source: American Chemical Society:
.
  • Conductivity Measurements: These studies assess how different concentrations affect the ionic conductivity, which is crucial for applications in electrochemistry .
  • Thermal Stability Tests: Evaluating thermal stability provides insights into the safe handling and application limits of this compound.
  • 1-Ethyl-3-vinylimidazolium bromide can be synthesized through various methods:

    • Alkylation Reaction: This involves the reaction of 1-vinylimidazole with ethyl bromide. The process typically requires a solvent and may involve heating to facilitate the reaction.
    • Ionic Liquid Formation: The compound can also be formed through direct mixing of its constituent parts under controlled conditions to ensure purity and yield.

    Both methods require careful handling due to the reactive nature of the starting materials.

    1-Ethyl-3-vinylimidazolium bromide shares structural similarities with other imidazolium-based ionic liquids. Here are some comparable compounds:

    Compound NameMolecular FormulaUnique Features
    1-Ethyl-3-methylimidazolium bromideC6H11BrN2C_6H_{11}BrN_2Lower molecular weight; widely used as a solvent
    1-Butyl-3-vinylimidazolium bromideC8H15BrN2C_8H_{15}BrN_2Longer alkyl chain; enhanced solubility properties
    1-Hexyl-3-methylimidazolium bromideC8H14BrN2C_8H_{14}BrN_2Higher viscosity; used in electrochemical applications

    Uniqueness

    The uniqueness of 1-ethyl-3-vinylimidazolium bromide lies in its combination of vinyl functionality and ethyl substituents, which enhance its reactivity and application potential compared to other imidazolium-based ionic liquids. Its specific properties make it particularly suited for applications requiring high electrical conductivity and viscoelastic behavior.

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    202.01056 g/mol

    Monoisotopic Mass

    202.01056 g/mol

    Heavy Atom Count

    10

    Related CAS

    131566-27-3

    Dates

    Modify: 2023-11-23

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